

# Physical and chemical properties of 4-Chloro-2,6-dimethylpyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylpyrimidine

Cat. No.: B189592

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## An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-2,6-dimethylpyrimidine**, a key intermediate in the synthesis of various biologically active molecules. This document details its structural characteristics, physicochemical parameters, reactivity, and spectral data, along with detailed experimental protocols for its synthesis.

## Physical and Chemical Properties

**4-Chloro-2,6-dimethylpyrimidine** is a heterocyclic organic compound with a pyrimidine core structure. Its physical state at room temperature is typically a colorless to pale yellow solid, which may appear as a crystalline powder.

Table 1: Physical and Chemical Properties of **4-Chloro-2,6-dimethylpyrimidine**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	142.58 g/mol	<a href="#">[1]</a>
CAS Number	4472-45-1	<a href="#">[1]</a>
Appearance	Clear, colorless liquid or solid	<a href="#">[2]</a>
Melting Point	117-118 °C	American Elements
Boiling Point	197.5 °C at 760 mmHg	American Elements
pKa (Predicted)	1.19 ± 0.30	<a href="#">[2]</a>

**Solubility:** **4-Chloro-2,6-dimethylpyrimidine** is generally soluble in organic solvents such as ethanol and acetone.[\[3\]](#) While it may have some solubility in water, it is considered to be sparingly soluble.[\[3\]](#) The solubility of pyrimidine derivatives typically increases with temperature.[\[4\]](#)

**Stability and Storage:** For optimal stability, **4-Chloro-2,6-dimethylpyrimidine** should be stored under an inert gas like nitrogen or argon at temperatures between 2-8°C.[\[2\]](#) It is sensitive to light and heat, and moisture can lead to disproportionation reactions.[\[5\]](#) While stable under acidic conditions, it may decompose in alkaline environments.[\[5\]](#)

## Chemical Reactivity

The chemical reactivity of **4-Chloro-2,6-dimethylpyrimidine** is primarily dictated by the presence of the chlorine atom on the electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution reactions.

The chlorine atom at the 4-position is a good leaving group and can be readily displaced by various nucleophiles. This reactivity makes it a versatile building block in organic synthesis. For instance, it can react with amines, phenoxides, and thiophenoxides to yield the corresponding substituted pyrimidines.[\[6\]](#) The methyl groups on the pyrimidine ring are also 'active' and can participate in condensation reactions, such as aldol-type condensations with aldehydes, under appropriate conditions.[\[7\]](#)

## Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **4-Chloro-2,6-dimethylpyrimidine**.

Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the compound. For **4-chloro-2,6-dimethylpyrimidine**, the molecular ion peak ( $M^+$ ) would be expected. In electrospray ionization (ESI) mass spectrometry, a protonated molecular ion peak ( $[M+H]^+$ ) at an  $m/z$  of 143.1 has been observed.<sup>[8]</sup> Under electron ionization (EI), fragmentation would likely involve the loss of the chlorine atom and cleavage of the methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of **4-Chloro-2,6-dimethylpyrimidine** would show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two distinct signals: a singlet for the proton on the pyrimidine ring and a singlet for the six protons of the two methyl groups.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals for the four distinct carbon environments in the molecule: the two methyl carbons, the carbon atom of the C-H bond on the ring, and the three quaternary carbons of the pyrimidine ring.

While specific spectral data with peak assignments for **4-Chloro-2,6-dimethylpyrimidine** is not readily available in the public domain, the expected patterns are based on the known behavior of similar pyrimidine derivatives.<sup>[9]</sup>

## Experimental Protocols

Two primary methods for the synthesis of **4-Chloro-2,6-dimethylpyrimidine** are detailed below.

Method 1: Synthesis from Methyl Acetoacetate and Acetamidine Hydrochloride

This method involves the condensation of methyl acetoacetate and acetamidine hydrochloride followed by chlorination.

## Experimental Workflow for Synthesis Method 1

Caption: Workflow for the synthesis of the precursor to **4-Chloro-2,6-dimethylpyrimidine**.

- Procedure:

- In a 3-liter three-necked flask, add 2 liters of methanol, 211 grams of methyl acetoacetate, and 138 grams of potassium hydroxide. This will cause an exothermic reaction.[10]
- Mechanically stir the mixture for approximately 1 hour.[10]
- Add 266 grams of acetamidine hydrochloride to the flask.[10]
- Heat the mixture to reflux and continue stirring overnight.[10]
- After the reaction is complete, cool the mixture to room temperature and filter.[10]
- The filtrate is then spin-dried to yield a yellow, cotton-shaped solid, which is the intermediate 4-hydroxy-2,6-dimethylpyrimidine.[10] This intermediate requires a subsequent chlorination step to yield the final product.

## Method 2: Chlorination of 2,4-dimethyl-6-hydroxypyrimidine

This procedure details the chlorination of the pyrimidine precursor using phosphorus oxychloride ( $\text{POCl}_3$ ).

## Experimental Workflow for Synthesis Method 2

Caption: Workflow for the chlorination of 2,4-dimethyl-6-hydroxypyrimidine.

- Procedure:

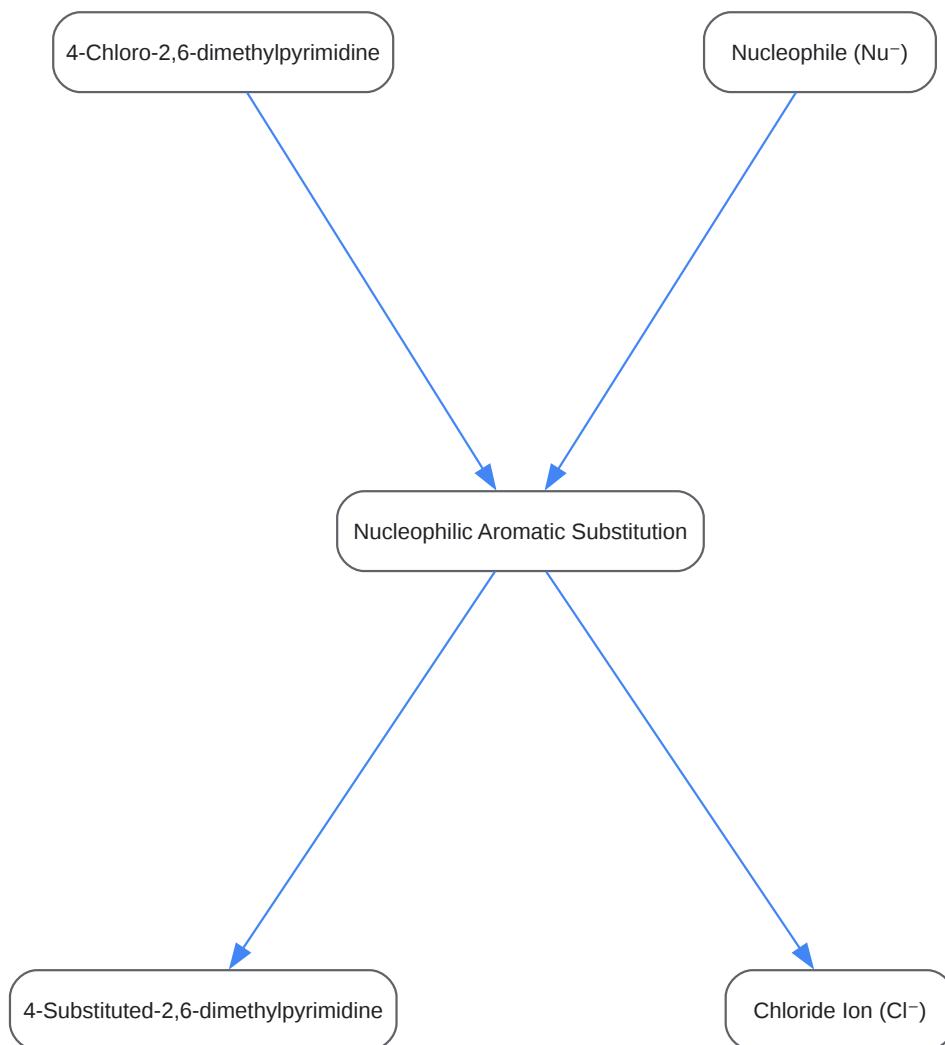
- To a solution of 2,4-dimethyl-6-hydroxypyrimidine (1.0 mmol) in toluene (15 mL), add phosphorus trichloride ( $\text{POCl}_3$ , 0.460 g, 3.0 mmol).[8]
- Stir the mixture for 3 hours under reflux conditions.[8]

- Upon completion of the reaction, remove the excess phosphorus trichloride by distillation under reduced pressure.[8]
- Quench the reaction by adding ice water (10 mL).[8]
- Adjust the pH of the reaction mixture to 9-10 using a sodium carbonate solution.[8]
- Extract the product with methyl tert-butyl ether (MTBE).[8]
- Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to remove the solvent, affording the target product, **4-chloro-2,6-dimethylpyrimidine**.[8] A yield of 82% has been reported for this method.[8]

## Logical Relationships in Reactivity

The primary reactivity of **4-Chloro-2,6-dimethylpyrimidine** involves nucleophilic substitution at the C4 position.

Diagram of Nucleophilic Substitution



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## References

- 1. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2,6-DIMETHYL PYRIMIDINE CAS#: 4472-45-1 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety\_Chemicalbook [chemicalbook.com]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-CHLORO-2,6-DIMETHYL PYRIMIDINE | 4472-45-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]
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Address: 3281 E Guasti Rd  
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